1-Fluoro-2-iodo-4-methoxy-5-methylbenzene

Vue d'ensemble

Description

Applications De Recherche Scientifique

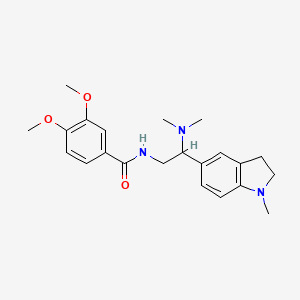

Fluorogenic Aldehyde in Aldol Reactions

A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety useful for monitoring aldol reactions through increased fluorescence. This research suggests potential applications in catalysis and reaction monitoring (Guo & Tanaka, 2009).

Molecular Structure Analysis

Research on 2-Fluoro-N-(4-methoxyphenyl)benzamide provides insights into molecular structure, with potential implications for drug design and molecular engineering (Saeed et al., 2009).

Hydrogenation in Pharmaceutical Synthesis

Investigations into the hydrogenation of iodo-nitroaromatics, using compounds like 1-iodo-4-nitrobenzene, are critical for pharmaceutical synthesis, demonstrating selective and efficient processes (Baramov et al., 2017).

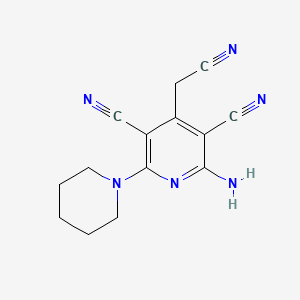

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies have been conducted on certain piperidine derivatives, including fluoro-substituted compounds, to evaluate their corrosion inhibition properties on iron, relevant in material sciences (Kaya et al., 2016).

Polymer Synthesis and Characterization

Research on polymers like 1-methoxy-4-ethoxybenzene showcases advancements in electrosynthesis and characterization of new soluble polymers, relevant in materials engineering and design (Moustafid et al., 1991).

NMR Spectroscopy in Organometallic Chemistry

Studies involving the NMR spectroscopy of fluorine-substituted arenetricarbonylchromium complexes contribute to the understanding of organometallic chemistry and spectroscopic analysis (Armstrong et al., 1992).

Safety and Hazards

Propriétés

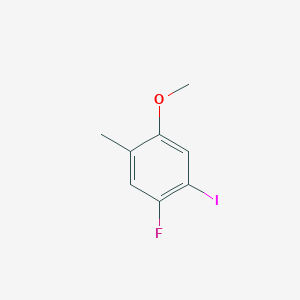

IUPAC Name |

1-fluoro-2-iodo-4-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCRXLNFUWALFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxy-5-methylbenzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)